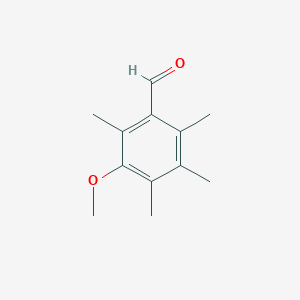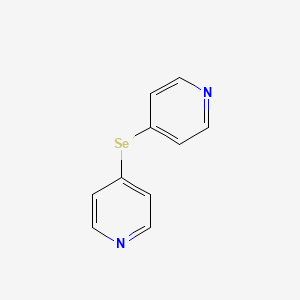
4,4'-Selenobispyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Selenobispyridine is an organic compound with the chemical formula C10H8N2Se. It belongs to the class of chalcogenobispyridines, which are characterized by the presence of a chalcogen atom (in this case, selenium) bridging two pyridine rings. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Selenobispyridine typically involves the reaction of 4-bromopyridine with sodium selenide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the selenium. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium anion displaces the bromine atom on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for 4,4’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive selenium species.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Selenobispyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and its potential as an antioxidant.
Medicine: Research is ongoing into the potential therapeutic applications of selenium-containing compounds, including 4,4’-Selenobispyridine, due to their antioxidant properties.
Industry: The compound can be used in the development of materials with unique electronic properties, such as conductive polymers and semiconductors.
Wirkmechanismus
The mechanism by which 4,4’-Selenobispyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the pyridine rings can coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4,4’-Oxybispyridine: Similar in structure but contains an oxygen atom instead of selenium.
2,2’-Bipyridine: Lacks the bridging chalcogen atom and has different electronic properties.
4,4’-Bipyridine: Similar structure but without the chalcogen bridge.
Uniqueness: 4,4’-Selenobispyridine is unique due to the presence of the selenium atom, which imparts distinct electronic and redox properties. This makes it particularly valuable in studies related to redox chemistry and the development of materials with specific electronic characteristics.
Eigenschaften
CAS-Nummer |
87385-48-6 |
|---|---|
Molekularformel |
C10H8N2Se |
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
4-pyridin-4-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H |
InChI-Schlüssel |
ALCCCQFUEZJBIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1[Se]C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


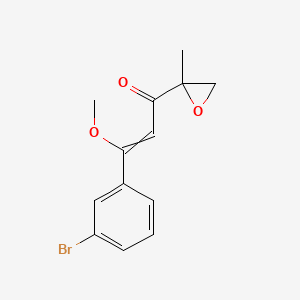

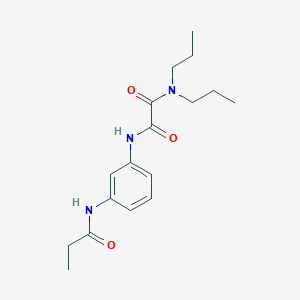

silane](/img/structure/B14398358.png)
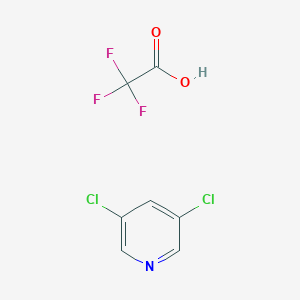
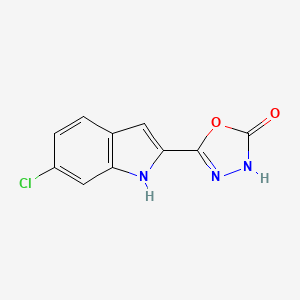
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
